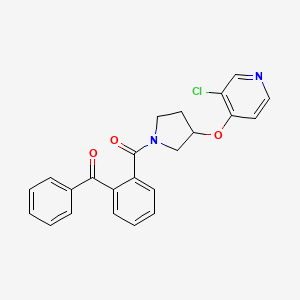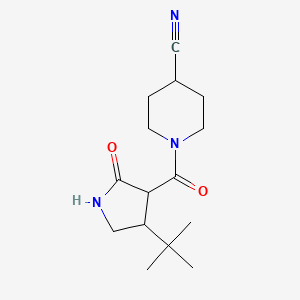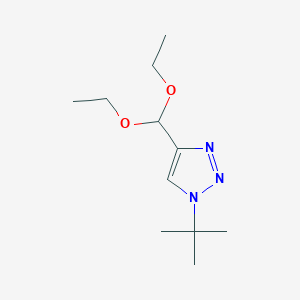![molecular formula C22H21Cl2N3O3 B2378407 1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-44-2](/img/structure/B2378407.png)
1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The dichlorophenyl and dimethoxyphenyl groups are likely to contribute significantly to the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Applications De Recherche Scientifique
Antimycobacterial and Antifungal Activity
Research indicates that pyrazinamide analogues, structurally similar to the compound , exhibit significant antimycobacterial and antifungal activities. These compounds are synthesized to target specific microbial strains and are evaluated for their potential in inhibiting photosynthetic electron transport in certain plant species, offering insights into their broader biological impact (Doležal et al., 2010).
Molecular Interaction and Modeling Studies
Studies on molecular interaction and modeling have been conducted with compounds structurally similar to 1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. These studies involve understanding the conformational analysis and receptor binding affinities, which are crucial for developing targeted therapies in medicinal chemistry (Shim et al., 2002).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds offer valuable insights into the chemical properties and potential applications of such compounds. This includes understanding the molecular arrangement, bonding patterns, and potential for forming stable structures, which are essential for designing effective pharmaceutical agents (Prabhuswamy et al., 2016).
Antiobesity Activity and CB1 Receptor Antagonism
Certain diaryl dihydropyrazole-3-carboxamides have shown promise in antiobesity activities related to CB1 receptor antagonism. These compounds have been evaluated for their effectiveness in suppressing appetite and reducing body weight, indicating their potential use in treating obesity-related conditions (Srivastava et al., 2007).
Ultrasonic Synthesis
Research into the ultrasonic synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which share structural similarities with the compound , showcases innovative methods in chemical synthesis. This approach aims at enhancing reaction efficiencies and exploring new pathways for compound development (Machado et al., 2011).
Cannabinoid Receptor Affinity and Molecular Studies
Compounds structurally related to the subject compound have been evaluated for their affinity to cannabinoid receptors. These studies are critical in understanding the therapeutic potential of such compounds, particularly in the context of neurological and psychological disorders (Silvestri et al., 2008).
Antimycobacterial and Antibacterial Evaluation
Substituted N-benzylpyrazine-2-carboxamides, related to the compound of interest, have been assessed for their antimycobacterial and antibacterial properties. This line of research is significant in developing new treatments for bacterial infections, particularly those resistant to current antibiotics (Semelková et al., 2017).
Domino Approach in Synthesis
The domino approach in synthesizing pyrazino- indoles and pyrroles demonstrates advanced methodologies in chemical synthesis, which can lead to the development of biologically relevant compounds with potential therapeutic applications (Palomba et al., 2018).
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s structure suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Given the compound’s structure, it may potentially interact with various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific biological targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors influence the action of this compound are currently unknown .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-29-19-7-3-5-17(21(19)30-2)25-22(28)27-12-11-26-10-4-6-18(26)20(27)15-9-8-14(23)13-16(15)24/h3-10,13,20H,11-12H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPAPHYYNSSQOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2378329.png)
![1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2378330.png)
![6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2378331.png)

![3-butyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378333.png)
![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)

![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)
![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)
